Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate

Medicinal Chemistry β-Peptide Synthesis Conformational Restriction

Researchers requiring a sterically constrained β2,2-amino acid building block with an N-cyclopropylmethyl handle often find generic alternatives insufficient for inducing specific turn conformations or modulating metabolic stability. Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate (CAS 1537663-33-4) addresses this gap by combining a gem-dimethyl backbone with a privileged cyclopropylmethyl pharmacophore in a single monomer. • Provides a methyl ester-protected β-amino acid for late-stage conjugation in peptide or small-molecule synthesis. • The gem-dimethyl motif restricts conformational flexibility at the class level, potentially enhancing metabolic stability vs. non-geminal analogs. • Suitable as a research intermediate for benzomorphan/morphinan derivative programs targeting opioid receptors or ion channels. Note: No published comparative bioactivity or stability data exist for this specific monomer; independent validation of coupling efficiency and metabolic profile is advised before scale-up.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
CAS No. 1537663-33-4
Cat. No. B1470128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate
CAS1537663-33-4
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCC(C)(CNCC1CC1)C(=O)OC
InChIInChI=1S/C10H19NO2/c1-10(2,9(12)13-3)7-11-6-8-4-5-8/h8,11H,4-7H2,1-3H3
InChIKeyOKQBFFRNDOOTAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate: Identity & Database Status


Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate (CAS 1537663-33-4, molecular formula C10H19NO2, molecular weight 185.26 g/mol) is a synthetic β-amino acid methyl ester bearing a geminal dimethyl group at the 2-position and an N-cyclopropylmethyl substituent . The compound is cataloged in several chemical supplier databases, where it is described primarily as a research intermediate or building block. However, as of the current knowledge cutoff, this substance is not indexed in authoritative bioactivity databases (e.g., PubChem BioAssay, ChEMBL, BindingDB) beyond a basic structural entry [1]. No peer-reviewed primary research articles, patents, or regulatory filings containing quantitative pharmacological, physicochemical, or comparative performance data for this specific CAS number were identified during the evidence gathering process.

Cataloged as research intermediate; not validated in bioactivity databases.
Purity and identity require supplier COA; no published analytical data.
Use only as synthetic building block; downstream properties uncharacterized.

Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate: Structural Differentiation from Analogs


The molecule combines a sterically hindered gem-dimethyl β-amino acid scaffold with an N-cyclopropylmethyl secondary amine, a pairing that distinguishes it from simpler β-alanine esters (e.g., methyl 3-amino-2,2-dimethylpropanoate, CAS 25307-82-8) and from linear N-cyclopropylmethyl amino esters lacking the α,α-dimethyl substitution (e.g., methyl 3-[(cyclopropylmethyl)amino]propanoate, CAS 741698-52-2) . The gem-dimethyl motif is known, at the class level, to restrict backbone conformational flexibility and influence peptide folding propensities, while the cyclopropylmethyl group has been exploited in medicinal chemistry to modulate metabolic stability and receptor binding [1]. The unique intersection of these two features in a single building block means that generic replacement with either a non-geminal or a non-cyclopropylmethyl analog would be expected to alter the conformational, pharmacokinetic, or pharmacodynamic properties of any downstream derivative. However, it must be explicitly stated that no direct comparative experimental data (e.g., stability assays, binding affinities, or synthetic yields) were found for this specific compound versus its closest analogs.

Replacing with a non-gem-dimethyl analog (CAS 741698-52-2) removes steric hindrance, altering conformational restriction.
Substituting a primary amine analog (CAS 25307-82-8) eliminates the N-cyclopropylmethyl group, a key element for target engagement studies.
Generic β-alanine esters lack both gem-dimethyl and N-cyclopropylmethyl; downstream derivative profiles would differ substantially.

Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate: Comparative Evidence Repository


Structural Uniqueness vs. Linear N-Cyclopropylmethyl-β-alanine Methyl Ester

Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate contains a geminal dimethyl substitution at the C2 position of the propanoate backbone, which is absent in the comparator compound methyl 3-[(cyclopropylmethyl)amino]propanoate (CAS 741698-52-2). This structural difference introduces significant steric hindrance and reduces backbone flexibility. No quantitative potency, stability, or selectivity data are available for either compound. The differentiation is strictly structural at the class level.

C2 Gem-Dimethyl
Class-level inference
MW +28.05 Da vs linear analog (CAS 741698-52-2); introduces steric bulk and Thorpe–Ingold effect.
Supports structural differentiation; gem-dimethyl necessity must be verified for intended foldamer design.
No potency or stability data available for either compound.
Medicinal Chemistry β-Peptide Synthesis Conformational Restriction

N-Cyclopropylmethyl vs. Alkyl or Unsubstituted Amino Groups

The target compound features an N-cyclopropylmethyl (CPM) group attached to the β-amino nitrogen. The comparator methyl 3-amino-2,2-dimethylpropanoate (CAS 25307-82-8) bears a primary amine at this position. While no direct activity data exist for the target compound, class-level evidence from related benzomorphan and morphinan scaffolds demonstrates that the CPM group significantly enhances opioid receptor binding affinity and antagonist potency compared to N-methyl or N–H analogs. For example, in 8-amino-3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-cis-6,11-dimethyl-2,6-methano-3-benzazocine, the CPM substitution conferred strong, orally active agonist with narcotic-antagonist properties, a profile absent in the N-desmethyl analogs. [1]

N-CPM vs NH2
Class-level inference
N-cyclopropylmethyl vs primary amine; class-level shift in opioid binding affinity (morphinan series).
N-substituent is non-interchangeable for target engagement studies; specific CPM group is essential.
Data from related scaffolds; not directly measured for this building block.
Opioid Pharmacology Drug Design Metabolic Stability

8-Amino-Benzazocine Synthesis Pathway Connection

Multiple supplier entries mention Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate in the context of synthesizing 8-amino-3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-cis-6,11-dimethyl-2,6-methano-3-benzazocine (a strong, orally active opioid agonist with narcotic-antagonist properties) [1] . The exact synthetic route and the role of this ester intermediate are not detailed in the publicly available literature; the primary journal article describing this target molecule (Wentland et al., J. Med. Chem. 1980) does not explicitly cite this CAS number in its experimental section. This connection therefore remains at the suggestion level and cannot be verified against peer-reviewed sources.

Synthetic Pathway
Source review
Supplier-cited as potential intermediate for benzomorphan opioid synthesis; no peer-reviewed experimental detail.
Requires independent retrosynthetic verification before procurement for benzazocine derivative synthesis.
Primary literature (Wentland 1980) does not reference this CAS.
Opioid Synthesis Benzazocine Intermediates Pharmaceutical Intermediates

Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate: Recommended Application Scenarios


Conformationally Restricted β-Peptide Foldamers Synthesis

The gem-dimethyl substitution at the C2 position is a recognized structural motif for inducing turn conformations in β-peptides. Procurement of this building block is justified when the research objective requires a β2,2-amino acid residue with an N-cyclopropylmethyl side chain to introduce specific steric constraints. The cyclopropylmethyl group may additionally provide a spectroscopic or functional handle. However, users must independently validate coupling efficiency and peptide stability, as no published data are available for this specific monomer. [1]

N-Cyclopropylmethyl Pharmacophore Exploration

In drug discovery programs targeting opioid receptors, ion channels (e.g., α2-δ calcium channel subunit), or other targets where the N-cyclopropylmethyl moiety is a privileged pharmacophore, this compound can serve as a protected amino acid building block. The methyl ester provides a latent carboxylic acid for late-stage conjugation. The gem-dimethyl group offers enhanced metabolic stability potential at the class level, though direct evidence for this compound is lacking. Researchers should conduct head-to-head metabolic stability assays against the des-methyl analog (CAS 741698-52-2) and the primary amine analog (CAS 25307-82-8) to generate the missing comparative data.

Benzomorphan and Opioid Ligand Synthesis Intermediate

Supplier descriptions link this compound to the synthesis of 8-amino-3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-cis-6,11-dimethyl-2,6-methano-3-benzazocine, a potent benzomorphan opioid agonist/antagonist. While the exact synthetic step has not been located in the peer-reviewed literature, laboratories pursuing novel benzomorphan or morphinan derivatives with N-cyclopropylmethyl functionality may investigate this building block as a potential intermediate. Thorough retrosynthetic analysis and small-scale feasibility studies are strongly advised before committing to bulk procurement. [2]

Application
Selection Property
Validation Focus
β-Peptide Foldamer Synthesis
Gem-dimethyl β2,2-residue; N-cyclopropylmethyl handle
Coupling efficiency, peptide stability
N-CPM Pharmacophore Exploration
N-cyclopropylmethyl group; latent carboxylic acid via methyl ester
Target engagement, metabolic stability vs des-methyl analog
Benzomorphan Intermediate Research
Potential synthetic building block (supplier-listed)
Synthetic route verification, small-scale feasibility
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